Corilagin

Descripción general

Descripción

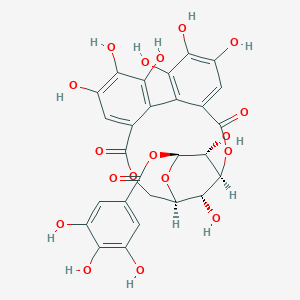

Corilagin es un tipo de elagitanino, una clase de taninos hidrolizables, que son compuestos polifenólicos. Fue aislado por primera vez en 1951 del extracto de Dividivi (Caesalpinia coriaria) y desde entonces se ha encontrado en varias plantas como Alchornea glandulosa y las hojas de Punica granatum (granada) . This compound es conocido por sus amplias actividades biológicas y terapéuticas, que incluyen acciones antioxidantes, antiinflamatorias, hepatoprotectoras y antitumorales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Corilagin se puede preparar utilizando un proceso de extracción y purificación verde a partir de plantas como Phyllanthus. El proceso consiste en mezclar el material vegetal con un líquido iónico acuoso, como 0.4 M [BMIm]Br, en una relación líquido-sólido de 10:1 y dispersar la mezcla por ultrasonidos a 50°C durante 15 minutos. La mezcla se somete entonces a la resina macroporosa D101 y a la cromatografía líquida de alto rendimiento preparativa (prep-HPLC) para su separación, seguida de la precipitación en agua para alcanzar una alta pureza .

Métodos de Producción Industrial

Un método industrial para la extracción y purificación de this compound consiste en someter la hierba común de leafflower a la absorción por resina macroporosa, desorción y extracción con n-butanol. La solución de extracción concentrada se purifica posteriormente utilizando dióxido de carbono supercrítico fluido y cromatografía en columna de gel, seguida de recristalización para obtener this compound .

Análisis De Reacciones Químicas

Crosslinking via Hydrogen Bonding

Corilagin forms 3D networks through pure hydrogen bonding, avoiding chemical structure alterations. At 2 mg/mL, it achieves >95% crosslinking efficiency in decellularized extracellular matrices, enhancing mechanical stability and bioactivity .

Crosslinking Data Table

| Parameter | Value/Condition | Effect | Reference |

|---|---|---|---|

| Optimal Concentration | 2 mg/mL | Stable network (FI > 95%) | |

| Bond Type | Multiple H-bonds | No covalent modifications |

Enzymatic Inhibition

This compound inhibits squalene epoxidase (IC50 = 4.0 µM), a key enzyme in cholesterol synthesis . It also modulates metabolic pathways, including glucose, lipid, and amino acid metabolism, as evidenced by GC-MS analysis of mouse tissues .

Enzymatic Inhibition Data Table

| Enzyme | IC50 (µM) | Target Pathway | Effect | Reference |

|---|---|---|---|---|

| Squalene Epoxidase | 4.0 | Cholesterol synthesis | Inhibits enzyme activity | |

| Metabolic Enzymes | – | Glucose/Lipid pathways | Alters metabolite profiles |

Protein Interactions

This compound binds the SARS-CoV-2 spike RBD (Cys336–Phe374) with a binding energy of -9.4 kcal/mol, blocking viral entry . It also interacts with α-synuclein’s N-terminal region, reducing amyloid aggregation .

Protein Interaction Data Table

| Protein | Binding Site/Region | Binding Energy (kcal/mol) | Technique | Reference |

|---|---|---|---|---|

| SARS-CoV-2 RBD | Cys336–Phe374 pocket | -9.4 | BLI, MD | |

| α-Synuclein | N-terminal domain | – | 1H–15N HSQC |

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Corilagin ejerce sus efectos a través de diversos objetivos y vías moleculares. Bloquea la activación de las vías canónicas Smad y no canónicas de la cinasa regulada por señales extracelulares/Akt (proteína quinasa B). La acción apoptótica potencial de this compound está mediada por la expresión alterada de procaspasa-3, procaspasa-8, procaspasa-9, poli (ADP ribosa) polimerasa y Bcl-2 Bax . En ratones desnudos, this compound suprimió el crecimiento del colangiocarcinoma y disminuyó la expresión de Notch1 y el objetivo mamífero de la rapamicina .

Comparación Con Compuestos Similares

Corilagin es único entre los elagitaninos debido a su estructura molecular específica y sus amplias actividades biológicas. Entre los compuestos similares se encuentran:

Ácido Elágico: Otro elagitanino con propiedades antioxidantes y anticancerígenas.

Ácido Gálico: Un producto de hidrólisis de this compound con diferencias en la biodisponibilidad y la vida media.

Punicalagina: Se encuentra en la granada, conocida por sus efectos antioxidantes y antiinflamatorios.

Actividad Biológica

Corilagin, a polyphenolic compound primarily derived from various medicinal plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the pharmacological properties of this compound, supported by recent studies and case analyses.

This compound is a galloyl derivative of ellagic acid, commonly found in several plants, including Phyllanthus species and Euryale ferox. Its structure allows it to interact with various biological pathways, making it a subject of interest for therapeutic applications.

Anticancer Activity

Numerous studies have highlighted this compound's potential as an anticancer agent. Its mechanisms of action include:

- Induction of Apoptosis : this compound has been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in various cancer cell lines. For instance, in breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of cleaved PARP and caspases, indicating apoptosis activation .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly suppressed tumor growth in nude mice models of cholangiocarcinoma and cervical cancer by downregulating critical signaling pathways such as Notch1 and mTOR .

- Reactive Oxygen Species (ROS) Generation : this compound induces ROS production, which is crucial for its anticancer effects. The presence of ROS was linked to enhanced apoptosis and autophagy in treated cells .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and COX-2 in macrophages stimulated with lipopolysaccharides (LPS) .

- Mechanisms : The anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway and suppression of inducible nitric oxide synthase (iNOS) expression. This leads to reduced nitric oxide production and inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Raw264.7 Macrophages | Reduced secretion of NO and inflammatory cytokines | |

| Cystic Fibrosis Cells | Decreased IL-8, MCP-1 secretion |

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound faces challenges regarding bioavailability. Studies indicate that its metabolites, such as ellagic acid and gallic acid, contribute to its overall pharmacological effects but exhibit different absorption profiles in vivo .

New delivery systems are being explored to enhance the bioavailability of this compound, including:

- Nanoparticles

- Liposomes

- Microemulsions

These advancements aim to improve systemic circulation and therapeutic efficacy.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that this compound not only induced apoptosis but also activated autophagy as a survival mechanism against oxidative stress. The inhibition of autophagy significantly enhanced apoptosis rates, suggesting a dual role for this compound in cancer therapy .

- Cholangiocarcinoma Model : In an animal model, this compound administration resulted in a marked reduction in tumor size and weight compared to control groups. Molecular analysis revealed downregulation of oncogenic pathways associated with tumor growth .

Propiedades

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-XIGLUPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104707 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088321-44-0, 23094-69-1 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corilagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.